Enantiomeric Specificity: (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) vs. Racemic Norfluoxetine-d5 Internal Standard
The (S)-enantiomer-specific labeling of norfluoxetine-d5, when used as an internal standard (S-NFLX-d5), enables the separate and simultaneous MS quantification of (R)- and (S)-norfluoxetine enantiomers. This is achieved via Isotope Discrimination Mass Spectroscopy (IDMSS) without dependence on chiral chromatographic separation [1]. In contrast, a racemic norfluoxetine-d5 IS would co-contribute to both enantiomer channels, making separate quantification impossible. In a CYP2C9 incubation study, S-NFLX-d5 enabled the precise determination of enantiomer-specific IC50 values, revealing that R-fluoxetine inhibited S-fluoxetine metabolism more potently than the reverse (stronger R-to-S inhibition than S-to-R) [1].
| Evidence Dimension | Enantiomeric discrimination capability in MS |
|---|---|
| Target Compound Data | Simultaneous quantification of (R)- and (S)-NFLX using S-NFLX-d5 as a mass-discriminated IS |
| Comparator Or Baseline | Racemic norfluoxetine-d5 or non-labeled internal standard: cannot distinguish enantiomers without chiral column separation |
| Quantified Difference | Complete enantiomeric resolution by mass alone; no chiral column required |
| Conditions | CYP2C9*1 and CYP2C9*2 enzyme incubation; LC-MS/MS with IDMSS technology |
Why This Matters
This eliminates the need for a chiral column, which reduces method development time and increases throughput for enantioselective studies.
- [1] Yu, L., Wang, S., Jiang, H., Zhou, H., & Zeng, S. (2012). Simultaneous determination of fluoxetine and norfluoxetine enantiomers using isotope discrimination mass spectroscopy solution method and its application in the CYP2C9-mediated stereoselective interactions. Journal of Chromatography A, 1236, 97–104. View Source
